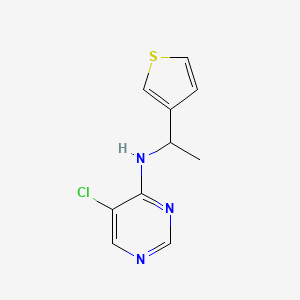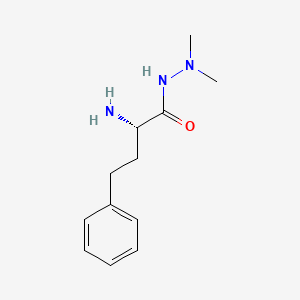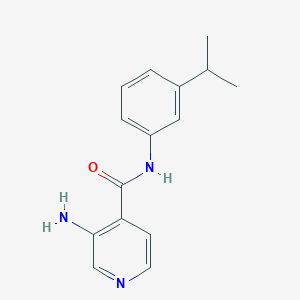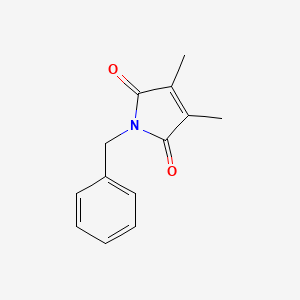
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine involves the inhibition of protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. This compound binds to the ATP-binding site of protein kinases and prevents the phosphorylation of downstream targets, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine in laboratory experiments is its potential as a selective inhibitor of protein kinases. This compound has also been reported to have good solubility and stability, making it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine. One potential direction is the development of more potent and selective inhibitors of protein kinases, which can be used for the treatment of various diseases, including cancer. Another direction is the evaluation of the toxicity and pharmacokinetics of this compound in preclinical and clinical studies, which are essential for its potential applications in drug development. Finally, the study of the molecular mechanisms underlying the effects of this compound on cellular processes can provide valuable insights into the development of novel therapeutic strategies.
Métodos De Síntesis
The synthesis of 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine has been reported through various methods, including the reaction of 5-chloro-4-aminopyrimidine with 1-(3-thienyl)ethanone in the presence of a catalyst. Another method involves the reaction of 5-chloro-2,4-diaminopyrimidine with 1-(3-thienyl)ethanone in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine has been extensively studied for its potential applications in drug discovery and development. It has been reported as a potential inhibitor of protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been studied for its potential applications in cancer therapy, as it has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-7(8-2-3-15-5-8)14-10-9(11)4-12-6-13-10/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZHRQYQRQDAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)NC2=NC=NC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
![4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one](/img/structure/B6632805.png)
![(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)
![(2S)-2-[(5-bromo-2-chlorophenyl)methylamino]butan-1-ol](/img/structure/B6632818.png)
![(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632820.png)

![6-[(1-Hydroxy-2-phenylpropan-2-yl)amino]pyridine-3-carbonitrile](/img/structure/B6632829.png)
![4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine](/img/structure/B6632840.png)

![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)
![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)
